2-(4-Chloro-3-fluorophenoxy)ethanamine
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Overview
Description
2-(4-Chloro-3-fluorophenoxy)ethanamine is an organic compound with the molecular formula C8H9ClFNO It is a derivative of ethanamine, where the amino group is attached to a phenoxy ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenoxy)ethanamine can be achieved through organic synthesis methods. One common route involves the reaction of 4-chloro-3-fluorophenol with ethylene oxide to form 2-(4-chloro-3-fluorophenoxy)ethanol. This intermediate is then treated with ammonia or an amine to yield the desired ethanamine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The reaction is usually carried out in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy acids, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(4-Chloro-3-fluorophenoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological research .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenoxy)ethanamine
- 2-(4-Chloro-2-fluorophenyl)ethanamine
- 2-(2-Chloro-3,5-difluorophenoxy)ethanamine hydrochloride
Uniqueness
2-(4-Chloro-3-fluorophenoxy)ethanamine is unique due to its specific substitution pattern on the phenoxy ring. The presence of both chlorine and fluorine atoms imparts distinct chemical properties, making it valuable for specialized applications. Its reactivity and potential biological activity set it apart from other similar compounds .
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)ethanamine |
InChI |
InChI=1S/C8H9ClFNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 |
InChI Key |
LHQNQQXCELLPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)F)Cl |
Origin of Product |
United States |
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